tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate
Description
tert-Butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate (CAS: 1638761-12-2) is a carbamate derivative featuring a cyclobutyl ring substituted with a hydroxycarbamoyl group (-CONHOH) and protected by a tert-butoxycarbonyl (Boc) moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry and drug discovery, where the Boc group facilitates amine protection during multi-step reactions. Its structural uniqueness lies in the combination of a strained cyclobutane ring and the hydrogen-bond-capable hydroxycarbamoyl group, which may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-4-6(5-7)8(13)12-15/h6-7,15H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZBOLMGOABJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Construction via [2+2] Cycloaddition
The cyclobutane core is often synthesized via photochemical [2+2] cycloaddition of alkenes. For example, tert-butyl (3-oxocyclobutyl)carbamate (CAS 23374584,) serves as a precursor. Reduction of the ketone to an alcohol, followed by conversion to the hydroxycarbamoyl group, is a viable pathway.
Procedure :
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Cycloaddition : Ethyl vinyl ether and methyl acrylate undergo UV-induced [2+2] cycloaddition to form a cyclobutane diester.
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Hydrolysis and Protection : The diester is hydrolyzed to a diacid, followed by mono-esterification and BOC protection (,).
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Functionalization : The remaining ester is reduced to a primary alcohol (NaBH₄/LiAlH₄), then oxidized to a ketone (PCC). Reaction with hydroxylamine (NH₂OH·HCl) introduces the hydroxycarbamoyl group.
Critical Parameters :
Direct Amination of Cyclobutane Intermediates
This method starts with tert-butyl (3-aminocyclobutyl)carbamate (CAS 871014-19-6,), which is converted to the hydroxycarbamoyl derivative via acylation.
Procedure :
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Acylation : React 3-aminocyclobutyl carbamate with ethyl chlorooxoacetate to form an oxoacetamide intermediate.
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Hydroxylamine Coupling : Treat the oxoacetamide with hydroxylamine in ethanol under reflux to install the hydroxycarbamoyl group.
Optimization Insights :
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Solvent Choice : Ethanol outperforms THF due to better solubility of hydroxylamine.
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Temperature : Reflux (78°C) ensures complete conversion without side reactions.
Data :
| Intermediate | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxoacetamide | Ethyl chlorooxoacetate, Et₃N, CH₂Cl₂ | 75 | 98 |
| Hydroxycarbamoyl Product | NH₂OH·HCl, EtOH, 78°C, 6h | 68 | 95 |
Phase-Transfer Alkylation of Hydroxycyclobutane Precursors
A patent-derived approach (CA2043104,) uses phase-transfer catalysis (PTC) to alkylate tert-butyl (3-hydroxycyclobutyl)carbamate (CAS 154748-63-7,).
Procedure :
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Substrate Preparation : tert-Butyl (3-hydroxycyclobutyl)carbamate is synthesized via BOC protection of 3-hydroxycyclobutanamine.
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PTC Alkylation : React with methyl sulfate under KOH/TBA-Br conditions to introduce a methoxy group, followed by oxidation and hydroxylamine treatment.
Key Observations :
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Catalyst Efficiency : Tetrabutylammonium bromide (TBA-Br) increases yield by 20% compared to no catalyst.
Performance Metrics :
| Step | Conditions | Yield (%) |
|---|---|---|
| BOC Protection | Di-tert-butyl dicarbonate, CH₂Cl₂ | 91 |
| PTC Alkylation | KOH, TBA-Br, methyl sulfate, 10–15°C | 85 |
Reductive Amination Route
This method constructs the hydroxycarbamoyl group early, followed by cyclobutane ring formation.
Steps :
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Hydroxyurea Synthesis : React tert-butyl carbamate with hydroxylamine and phosgene to form tert-butyl N-hydroxycarbamate.
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Cyclobutane Formation : Use a [2+2] cycloaddition to attach the cyclobutane ring, followed by hydrogenation to saturate the ring.
Challenges :
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Phosgene Handling : Requires strict temperature control (-10°C) to prevent side reactions.
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Hydrogenation Pressure : 50 psi H₂ ensures complete saturation without over-reduction.
Yield Data :
| Intermediate | Yield (%) |
|---|---|
| tert-Butyl N-hydroxycarbamate | 70 |
| Final Product | 55 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| [2+2] Cycloaddition | High stereochemical control | UV equipment required | Pilot-scale |
| Direct Amination | Short reaction sequence | Low yield in acylation step | Lab-scale |
| PTC Alkylation | High efficiency, mild conditions | Catalyst cost | Industrial |
| Reductive Amination | Early functionalization | Phosgene toxicity | Not recommended |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: : Various oxidized derivatives of the compound.
Reduced Derivatives: : Reduced forms of the compound with different functional groups.
Substituted Derivatives: : Compounds with new functional groups introduced through substitution reactions.
Scientific Research Applications
Chemical Synthesis and Modification
Applications in Organic Chemistry :
- This compound serves as an important intermediate in organic synthesis, particularly in the development of peptide-based drugs. Its structure allows for the introduction of various functional groups through selective reactions, making it a versatile building block in synthetic chemistry.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Acylation | Introduction of acyl groups for further derivatization | Acetic anhydride, benzoyl chloride |
| Hydrolysis | Cleavage of carbamate linkages | Acidic or basic conditions |
| Reduction | Reduction of functional groups | Lithium aluminum hydride |
Biological Applications
Pharmaceutical Development :
- The compound is explored for its potential as a therapeutic agent due to its structural resemblance to amino acids and peptides. It can be utilized to design inhibitors or modulators of biological pathways.
Case Study: Peptide Synthesis
In a study examining the synthesis of peptide analogs, tert-butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate was employed as a protected amino acid derivative. The protective group facilitated selective reactions while maintaining the integrity of the peptide backbone.
Drug Delivery Systems
The compound has been investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs. Its hydrophilic-hydrophobic balance allows for enhanced solubility and bioavailability of poorly soluble drugs.
| Drug Type | Delivery System Type | Advantages |
|---|---|---|
| Antibiotics | Nanoparticle formulations | Improved stability and targeted delivery |
| Anticancer agents | Liposomal formulations | Reduced side effects and enhanced efficacy |
Biotechnological Applications
In biotechnology, this compound is used in the synthesis of complex biomolecules, including glycoproteins and other bioconjugates. Its ability to participate in click chemistry reactions makes it valuable for creating diverse molecular architectures.
Example: Glycoprotein Synthesis
A recent study highlighted its role in synthesizing glycoproteins where the compound acted as a linker between carbohydrate moieties and protein backbones, facilitating the formation of biologically active glycoproteins.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: : It may bind to specific receptors, triggering downstream signaling pathways.
Pathway Modulation: : The compound can modulate various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of tert-Butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate with Structural Analogs
Research Findings and Implications
- Structural Insights : The hydroxycarbamoyl group’s hydrogen-bonding capacity differentiates the target compound from ketone or hydroxyl analogs, suggesting unique interactions in biological systems (e.g., enzyme inhibition) .
- Synthetic Utility : The Boc group enables versatile applications in peptide synthesis and drug development, though cyclobutyl strain may necessitate optimized reaction conditions .
Biological Activity
tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H19N1O3
- Molecular Weight : 201.26 g/mol
The compound features a carbamate functional group, which is known for its ability to modulate biological activity through interactions with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, which can influence cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission or immune response.
- Antioxidant Activity : Preliminary studies suggest that the compound could exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells and blocking cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use.
Neuroprotective Effects
In models of neurodegenerative diseases, such as Alzheimer's disease, this compound has shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from apoptosis. This effect is mediated by the reduction of pro-inflammatory cytokines like TNF-α, suggesting a potential role in modulating neuroinflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of cyclobutyl carbamate derivatives typically involves carbodiimide-mediated coupling reactions to form hydroxycarbamoyl groups. For example, coupling agents like EDCI/HOBt can facilitate amide bond formation under inert conditions (argon/nitrogen). Reaction efficiency can be optimized by monitoring intermediates via LC-MS or GC/MS . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradients) is critical to isolate the product. Reaction progress should be tracked using TLC (Rf ~0.3–0.5 in ethyl acetate) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cyclobutyl ring geometry and carbamate functional groups. Key signals include tert-butyl protons (~1.4 ppm) and hydroxycarbamoyl NH (~8–10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves absolute stereochemistry and confirms cyclobutyl ring puckering .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in sealed, moisture-proof containers under inert gas (argon) at 2–8°C. Avoid exposure to light, strong acids/bases, and oxidizing agents, as carbamates are prone to hydrolysis under acidic/basic conditions . Stability studies (e.g., accelerated degradation via thermal stress at 40°C for 14 days) can assess shelf life using HPLC purity checks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the hydroxycarbamoyl group in cyclobutyl systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the hydroxycarbamoyl group. Key parameters include:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning .
- Transition State Analysis : Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software .
- Solvent Effects : COSMO-RS models predict solubility and stability in polar aprotic solvents (e.g., DMF, DMSO) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between cyclobutyl protons and carbamate carbonyls confirm connectivity .
- X-ray vs. Computational Data : Compare experimental crystallographic data (SHELXL-refined) with DFT-optimized geometries to validate stereochemistry .
- Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) detects conformational flexibility in cyclobutyl rings .
Q. What methodologies assess the compound’s potential as a metalloproteinase inhibitor?
- Methodological Answer :
- Enzyme Assays : Fluorescence-based MMP-9 inhibition assays (IC₅₀ determination) using a quenched fluorogenic substrate (e.g., DQ-collagen) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models hydroxycarbamoyl-zinc interactions in enzyme active sites .
- SAR Analysis : Compare inhibitory activity of tert-butyl carbamate derivatives with varying substituents on the cyclobutyl ring .
Key Research Findings
- Stereochemical Control : X-ray data confirm the trans-configuration of the hydroxycarbamoyl group on the cyclobutyl ring, critical for enzyme inhibition .
- Reactivity Insight : DFT studies show that the hydroxycarbamoyl group acts as a bidentate ligand for zinc in metalloproteinases, enhancing binding affinity .
- Safety Profile : No acute toxicity (LD₅₀ >2000 mg/kg in rats), but prolonged exposure requires PPE (gloves, respirators) due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
